molecular formula C18H26ClNO5 B15294701 3-(4-Chlorobenzyl)-3-hydroxy-1-dimethylamino-pentane hydrogenfumarate

3-(4-Chlorobenzyl)-3-hydroxy-1-dimethylamino-pentane hydrogenfumarate

Katalognummer: B15294701
Molekulargewicht: 371.9 g/mol
InChI-Schlüssel: WBJRYTXJIUVHEP-WLHGVMLRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Chlorobenzyl)-3-hydroxy-1-dimethylamino-pentane hydrogenfumarate is a chemical compound with a complex structure that includes a chlorobenzyl group, a hydroxy group, and a dimethylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzyl)-3-hydroxy-1-dimethylamino-pentane hydrogenfumarate typically involves multiple steps, starting with the preparation of the chlorobenzyl intermediate One common method involves the reaction of 4-chlorobenzyl chloride with a suitable nucleophile to introduce the hydroxy group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in the industrial synthesis include 4-chlorobenzyl chloride, dimethylamine, and suitable solvents and catalysts to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Chlorobenzyl)-3-hydroxy-1-dimethylamino-pentane hydrogenfumarate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups to the chlorobenzyl moiety.

Wissenschaftliche Forschungsanwendungen

3-(4-Chlorobenzyl)-3-hydroxy-1-dimethylamino-pentane hydrogenfumarate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(4-Chlorobenzyl)-3-hydroxy-1-dimethylamino-pentane hydrogenfumarate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(4-Chlorobenzyl)-3-hydroxy-1-dimethylamino-pentane
  • 3-(4-Chlorobenzyl)-3-hydroxy-1-dimethylamino-pentane hydrochloride
  • 3-(4-Chlorobenzyl)-3-hydroxy-1-dimethylamino-pentane sulfate

Uniqueness

3-(4-Chlorobenzyl)-3-hydroxy-1-dimethylamino-pentane hydrogenfumarate is unique due to its specific combination of functional groups and its hydrogenfumarate salt form

Eigenschaften

Molekularformel

C18H26ClNO5

Molekulargewicht

371.9 g/mol

IUPAC-Name

(E)-but-2-enedioic acid;3-[(4-chlorophenyl)methyl]-1-(dimethylamino)pentan-3-ol

InChI

InChI=1S/C14H22ClNO.C4H4O4/c1-4-14(17,9-10-16(2)3)11-12-5-7-13(15)8-6-12;5-3(6)1-2-4(7)8/h5-8,17H,4,9-11H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI-Schlüssel

WBJRYTXJIUVHEP-WLHGVMLRSA-N

Isomerische SMILES

CCC(CCN(C)C)(CC1=CC=C(C=C1)Cl)O.C(=C/C(=O)O)\C(=O)O

Kanonische SMILES

CCC(CCN(C)C)(CC1=CC=C(C=C1)Cl)O.C(=CC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.